2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a methoxy-substituted benzamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the methoxy-substituted benzamide group. Key steps in the synthesis may include:
Cyclization: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Amidation: Coupling of the methoxy-substituted benzamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Shares the pyridine and benzamide moieties but lacks the benzimidazole ring.
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Contains a similar benzamide group but with a different heterocyclic core.
Uniqueness
2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole ring fused with the pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H16N4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-7-3-2-6-15(18)20(25)22-14-8-9-16-17(11-14)24-19(23-16)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
PPMRPSPBVVABKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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